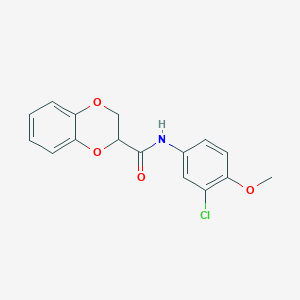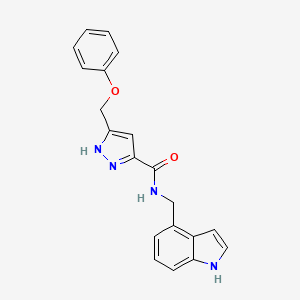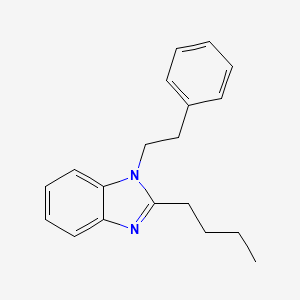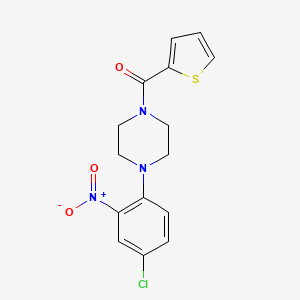
2-butyl-3-(1-naphthyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-butyl-3-(1-naphthyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent in treating various diseases. The purpose of
Mécanisme D'action
The mechanism of action of 2-butyl-3-(1-naphthyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, this compound has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the growth of certain viruses, including herpes simplex virus and human immunodeficiency virus. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-butyl-3-(1-naphthyl)-4(3H)-quinazolinone in lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-butyl-3-(1-naphthyl)-4(3H)-quinazolinone. One area of interest is the development of new synthetic methods for producing the compound, with the aim of improving yield and reducing cost. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in treating various diseases. Finally, there is a need for more comprehensive toxicity studies to determine the safety of the compound in humans.
Applications De Recherche Scientifique
2-butyl-3-(1-naphthyl)-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Propriétés
IUPAC Name |
2-butyl-3-naphthalen-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-2-3-15-21-23-19-13-7-6-12-18(19)22(25)24(21)20-14-8-10-16-9-4-5-11-17(16)20/h4-14H,2-3,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJQYHNFRVPXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3930639.png)


![3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B3930654.png)
![(8R*,9aS*)-8-hydroxy-2-(2-methoxyethyl)tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3930657.png)
![1-(3,4-difluorobenzyl)-3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3930662.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3930676.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3930690.png)
![methyl ({[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]carbonothioyl}thio)acetate](/img/structure/B3930698.png)



![4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3930749.png)